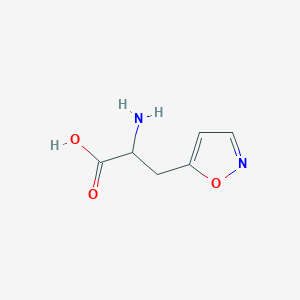
Methyl N-pyridin-2-ylacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-pyridin-2-ylacetimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a pyridine ring attached to an imidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl N-pyridin-2-ylacetimidate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with methylamine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired imidate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-pyridin-2-ylacetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The imidate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the imidate group under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl N-pyridin-2-ylacetimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Mécanisme D'action
The mechanism of action of methyl N-pyridin-2-ylacetimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but have an amide group instead of an imidate group.
2-Pyridones: These compounds have a similar pyridine ring structure but differ in their functional groups.
Uniqueness: Methyl N-pyridin-2-ylacetimidate is unique due to its imidate group, which imparts distinct reactivity compared to amides and pyridones. This unique reactivity makes it a valuable intermediate in organic synthesis and a useful tool in chemical biology .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
methyl (1E)-N-pyridin-2-ylethanimidate |
InChI |
InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+ |
Clé InChI |
YBJQRLPMLCJREW-JXMROGBWSA-N |
SMILES isomérique |
C/C(=N\C1=CC=CC=N1)/OC |
SMILES canonique |
CC(=NC1=CC=CC=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)







